1-Hydroxy-3-{[(phenylamino)thioxomethyl]amino}thiolan-1-one
Description
1-Hydroxy-3-{[(phenylamino)thioxomethyl]amino}thiolan-1-one is a sulfur-containing heterocyclic compound characterized by a thiolan-1-one core (a five-membered ring with a ketone group at position 1). The structure features a hydroxy group at position 1 and a thiourea-derived substituent at position 3, comprising a phenylamino-thioxomethyl moiety. Its structural complexity places it within a broader class of sulfur-containing analogs, including thiophenes, dioxothiolans, and diphenylamine derivatives .
Properties
Molecular Formula |
C11H14N2O2S2 |
|---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-phenylthiourea |
InChI |
InChI=1S/C11H14N2O2S2/c14-17(15)7-6-10(8-17)13-11(16)12-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,12,13,16) |
InChI Key |
WHYSHTDBKMFEIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)NC2=CC=CC=C2 |
solubility |
>40.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-3-{[(phenylamino)thioxomethyl]amino}thiolan-1-one typically involves the reaction of an amine, an aldehyde, and thioglycolic acid. The reaction is often carried out under solvent-free conditions using a catalyst such as FeNi3-ionic liquid magnetic nanoparticles. This method provides high yields and purity .
Industrial Production Methods
the principles of green chemistry, such as atom economy and cleaner reaction profiles, are often employed to improve the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-3-{[(phenylamino)thioxomethyl]amino}thiolan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Scientific Research Applications
1-Hydroxy-3-{[(phenylamino)thioxomethyl]amino}thiolan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its neuroprotective and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Hydroxy-3-{[(phenylamino)thioxomethyl]amino}thiolan-1-one involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its ability to form stable complexes with metal ions, which can further influence its biological activity .
Comparison with Similar Compounds
Thiolan-1-one vs. Dioxothiolan Derivatives
The thiolan-1-one core in the target compound differs from the dioxothiolan structure of 247109-39-3 (), which contains two ketone groups. However, the thiourea substituent in the target may improve metal-binding capacity, a trait relevant to enzyme inhibition .
Thiolan vs. Thiophene Derivatives
Thiophene-containing compounds, such as 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (), share sulfur atoms in their aromatic rings but lack the hydroxy and thiourea groups. The thiophene’s aromaticity may confer greater thermal stability, while the target compound’s hydroxy group could improve hydrogen bonding in biological systems .
Phenylamino vs. Diphenylamine Analogs
Diphenylamine analogs () feature two aromatic rings linked to an amine, contrasting with the target’s single phenylamino group. Tofenamic acid, a diphenylamine-derived NSAID, highlights how structural modifications (e.g., carboxylic acid substitution) dictate pharmacological activity .
Research Findings and Implications
Solubility and Reactivity : The hydroxy and thiourea groups in the target compound suggest moderate water solubility, intermediate between the highly polar 247109-39-3 and lipophilic thiophene derivatives.
Stability : The thiolan-1-one ring may be less stable than aromatic thiophenes or diphenylamines due to ring strain, necessitating further stability studies.
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